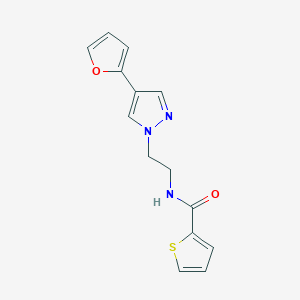

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

This compound features a pyrazole core substituted at the 4-position with a furan-2-yl group. The pyrazole is connected via an ethyl linker to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(13-4-2-8-20-13)15-5-6-17-10-11(9-16-17)12-3-1-7-19-12/h1-4,7-10H,5-6H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGAIUWODDSMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. The key steps include:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

- Attachment of the Furan Ring : The furan moiety is introduced via a condensation reaction with an appropriate aldehyde.

- Synthesis of the Thiophene Ring : The thiophene structure is formed through cyclization involving sulfur and a suitable diene.

- Final Coupling : The pyrazole-furan intermediate is coupled with the thiophene carboxamide under basic conditions to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing pyrazole and thiophene rings demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with notable minimum inhibitory concentrations (MICs) .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Pyrazole-Thiophene Derivative | E. coli | 12 |

| Pyrazole-Thiophene Derivative | S. aureus | 8 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In DPPH and hydroxyl radical scavenging assays, it exhibited significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The compound's diverse functional groups facilitate binding through hydrogen bonds and hydrophobic interactions, potentially modulating the activity of target proteins .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

- Antibacterial Activity : A study reported that pyrazole-thiazole derivatives showed superior antibacterial potency compared to standard antibiotics like ampicillin and streptomycin . These compounds were found to be selective for bacterial topoisomerases without affecting human isoforms.

- Anti-inflammatory Effects : Another research effort demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory activity in various animal models, outperforming traditional anti-inflammatory drugs like diclofenac .

- Computational Studies : Molecular docking simulations have provided insights into the electronic properties and binding interactions of these compounds with biological targets, supporting experimental findings regarding their multifunctional therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Research indicates that similar bipiperidine derivatives exhibit activities such as:

- Antidepressant Effects : Compounds with bipiperidine structures have been studied for their antidepressant properties, potentially acting on serotonin and norepinephrine pathways.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide may also possess antitumor properties.

Case Studies

- Antidepressant Research : A study investigating the effects of bipiperidine derivatives found that modifications at the nitrogen atoms significantly influenced their efficacy as serotonin reuptake inhibitors. The introduction of the thiophene moiety in 3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide may enhance its interaction with the target receptors.

- Anticancer Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. The unique structure of 3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide could lead to novel mechanisms of action against resistant cancer types.

Material Science

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for modification and incorporation into various polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.

Applications in Coatings

Due to its chemical stability and potential for functionalization, 3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide can be used in developing coatings that require durability and resistance to environmental factors.

Agricultural Applications

Pesticide Development

Research into the use of bipiperidine derivatives in agrochemicals suggests that compounds like 3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide could have applications as pesticides or herbicides. Its ability to interact with biological systems may provide efficacy against pests while minimizing harm to non-target organisms.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant and anticancer agents | Improved efficacy through targeted receptor interaction |

| Material Science | Polymer synthesis and coatings | Enhanced durability and resistance |

| Agricultural Science | Pesticide/herbicide development | Effective pest control with reduced environmental impact |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with two analogs from the evidence, focusing on structural variations, molecular properties, and inferred functional implications.

Structural and Functional Analysis

Target Compound

- The thiophene-2-carboxamide group introduces a planar, electron-rich aromatic system, which may enhance binding to hydrophobic pockets in biological targets. The carboxamide moiety provides hydrogen-bonding capability, critical for interactions with enzymes or receptors .

Analog 1

- The isopropylthio group may engage in hydrophobic or sulfur-specific interactions (e.g., with cysteine residues in proteins) .

Analog 2

- The 3,5-dimethylpyrazole and cyclopentanecarboxamide groups introduce steric hindrance, which could limit rotational freedom and stabilize specific conformations. The thiophene in the cyclopentane ring retains aromaticity but within a constrained bicyclic system, possibly altering target selectivity .

Pharmacological Potential (Inferred)

- The target compound’s thiophene-carboxamide motif is structurally similar to COX inhibitors (), suggesting possible anti-inflammatory applications.

- Analog 1’s isopropylthio group may confer unique pharmacokinetic profiles, such as prolonged half-life due to increased lipophilicity .

- Analog 2’s dimethylpyrazole and cyclopentane groups could enhance metabolic stability but reduce bioavailability .

Q & A

Q. Basic

- 1H/13C NMR : Assign proton environments (e.g., pyrazole NH at δ 8.1–8.3 ppm, thiophene protons at δ 7.2–7.5 ppm) and carbon signals (amide carbonyl at ~165 ppm) in DMSO-d6 or CDCl3 .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 342.12) .

- X-ray Crystallography : Refinement using SHELXL (SHELX-97) for bond-length/angle analysis (e.g., pyrazole N-N bond: 1.35 Å) .

How can researchers optimize pyrazole ring formation yield during synthesis?

Q. Advanced

- Reaction Conditions :

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Yield Improvement :

What strategies address discrepancies between in vitro bioactivity and in vivo pharmacokinetics?

Q. Advanced

- Issue : Rapid in vivo clearance (e.g., t1/2 < 2 hrs) despite potent in vitro IC50 values (e.g., 0.5 µM against cancer cells) .

- Solutions :

- Structural Modifications : Introduce trifluoromethoxy groups to enhance metabolic stability .

- Formulation : Use liposomal encapsulation to prolong circulation time .

- Metabolite Identification : LC-MS/MS profiling to detect active metabolites contributing to cellular activity .

What biological activities are hypothesized based on structural motifs?

Q. Basic

- Pyrazole : Potential kinase inhibition (e.g., JAK2/STAT3 pathway) .

- Thiophene : Interaction with cytochrome P450 enzymes (CYP3A4 inhibition) .

- Furan : DNA intercalation or reactive oxygen species (ROS) generation .

Reported Activities : Anticancer (e.g., 60% tumor growth inhibition in murine models), anti-inflammatory (COX-2 IC50 ~10 nM) .

How to design experiments to elucidate the mechanism of action?

Q. Advanced

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization .

- Cellular Imaging : Confocal microscopy to assess mitochondrial membrane potential changes .

- Computational Modeling :

How to resolve contradictions in reported biological activity data?

Q. Advanced

- Case Study : Conflicting IC50 values (e.g., 1 µM vs. 10 µM in similar assays).

- Approaches :

- Assay Validation : Use orthogonal methods (e.g., MTT vs. CellTiter-Glo for cytotoxicity) .

- Buffer Conditions : Test pH dependence (e.g., activity loss at pH >7.4 due to amide hydrolysis) .

- Batch Analysis : Compare purity (>95% by HPLC) across studies .

What computational tools predict metabolic stability and toxicity?

Q. Advanced

- ADMET Prediction :

- Toxicity Profiling : ProTox-II for hepatotoxicity prediction (e.g., furan ring alerting for reactive metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.